Riccardiphenol B
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H28O2 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-[[(6R)-2,6-dimethyl-6-[(1E)-4-methylpenta-1,3-dienyl]cyclohexen-1-yl]methyl]benzene-1,4-diol |
InChI |
InChI=1S/C21H28O2/c1-15(2)7-5-11-21(4)12-6-8-16(3)19(21)14-17-13-18(22)9-10-20(17)23/h5,7,9-11,13,22-23H,6,8,12,14H2,1-4H3/b11-5+/t21-/m0/s1 |
InChI Key |
QKLQKCMQTKRVJC-JVNGFTGRSA-N |
Isomeric SMILES |
CC1=C([C@@](CCC1)(C)/C=C/C=C(C)C)CC2=C(C=CC(=C2)O)O |
Canonical SMILES |
CC1=C(C(CCC1)(C)C=CC=C(C)C)CC2=C(C=CC(=C2)O)O |
Synonyms |
riccardiphenol B |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies
Botanical Origin and Habitat of Riccardia crassa (Liverwort, Marchantiophyta)
Riccardiphenol B is isolated from Riccardia crassa, a species of liverwort. Liverworts, like R. crassa, typically thrive in very wet and shaded environments, often growing on soil or decaying organic material. oregonstate.edu The genus Riccardia is characterized by species that form delicate, dark to medium green cushions or lawn-like growths, clinging to surfaces like rock or wood with their rhizoids. aquasabi.com
Bryophytes are a group of non-vascular plants that include three main divisions: liverworts (Marchantiophyta), mosses (Bryophyta), and hornworts (Anthocerotophyta). nih.gov A key characteristic of bryophytes is their production of a vast array of secondary metabolites. nih.gov These chemical compounds are not essential for primary metabolic processes like growth and reproduction but serve crucial roles in defense and survival. Liverworts, in particular, are recognized as being exceptionally rich in these bioactive compounds, especially lipophilic terpenoids and aromatic compounds like bibenzyls and bis(bibenzyls). nih.govnih.gov The production of these metabolites is considered a chemical defense mechanism, compensating for the lack of physical barriers against herbivores and pathogens.
The taxonomic classification of Riccardia crassa is detailed in the table below.
**Table 1: Phylogenetic Classification of *Riccardia crassa***
| Taxonomic Rank | Classification |
|---|---|
| Kingdom | Plantae |
| Division | Marchantiophyta |
| Class | Jungermanniopsida |
| Order | Metzgeriales |
| Family | Aneuraceae |
| Genus | Riccardia |
| Species | crassa |
The liverwort Riccardia crassa has a documented presence in various regions across Australia. It has been identified in the Australian Capital Territory, New South Wales, Queensland, South Australia, Tasmania, and Victoria. naturemapr.org
Advanced Isolation and Purification Techniques for this compound from Biological Matrices
The isolation of pure this compound from the biomass of Riccardia crassa is a multi-step process that involves initial extraction followed by sophisticated purification techniques.
The initial step involves the extraction of crude secondary metabolites from the collected and dried liverwort material. The dried bryophyte is typically ground into a fine powder to increase the surface area for solvent penetration. mdpi.com Various solvent systems are employed for this purpose, with the choice depending on the polarity of the target compounds. mdpi.com
Commonly used methods include maceration, where the powdered plant material is soaked in a solvent (such as methanol, ethanol, or a mixture like methylene-chloride/methanol) for an extended period, often at room temperature. mdpi.commdpi.com To enhance extraction efficiency, techniques like sonication (using ultrasonic waves) may be applied. nih.gov The resulting mixture is then filtered to separate the solvent, now containing the dissolved metabolites (the crude extract), from the solid plant residue. The solvent is subsequently removed, usually under reduced pressure using a rotary evaporator, to yield the concentrated crude extract. mdpi.com
The crude extract obtained from the initial extraction is a complex mixture of numerous compounds. Therefore, further purification is necessary to isolate this compound. This is primarily achieved through various chromatographic techniques. greenskybio.com
A common strategy involves an initial fractionation of the crude extract using Column Chromatography . researchgate.net In this technique, the extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or Sephadex LH-20. nih.govresearchgate.net A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds separate based on their differential affinities for the stationary and mobile phases. greenskybio.com By gradually increasing the polarity of the mobile phase (gradient elution), for example with an n-hexane-ethyl acetate (B1210297) system, the extract can be separated into several fractions of decreasing complexity. nih.gov
The fractions containing the compound of interest are then subjected to a more powerful purification technique, High-Performance Liquid Chromatography (HPLC) . researchgate.net For the purification of bis(bibenzyls) like this compound, preparative or semi-preparative reversed-phase HPLC (RP-HPLC) is frequently used. nih.gov This method typically utilizes a non-polar stationary phase (e.g., a C18 column) and a polar mobile phase, such as a gradient mixture of acetonitrile (B52724) and water. researchgate.net As the sample passes through the column, compounds are separated with high resolution. A UV detector, often set at a wavelength of 280 nm, is used to monitor the column effluent and detect the compounds as they elute. researchgate.net By collecting the specific fraction corresponding to the retention time of this compound, the pure compound can be isolated.
Table 2: Summary of Isolation and Purification Techniques
| Technique | Purpose | Stationary Phase Examples | Mobile Phase Examples |
|---|---|---|---|
| Solvent Extraction | Obtain crude extract from biomass | N/A | Methanol, Ethanol, Diethyl Ether, Methylene Chloride |
| Column Chromatography | Initial fractionation of crude extract | Silica Gel, Sephadex LH-20 | n-Hexane-Ethyl Acetate gradient |
| HPLC (High-Performance Liquid Chromatography) | Final purification of target compound | C18 (Reversed-Phase) | Acetonitrile-Water gradient |
Synthetic Strategies and Total Synthesis Approaches
Retrosynthetic Analysis and Strategic Disconnections of Riccardiphenol B
Retrosynthetic analysis towards this compound has explored different key disconnections to simplify the synthetic route. One approach involved a chiral Michael addition of an imine, derived from 2-methylcyclohexanone (B44802), to methyl propiolate as a key step to establish chirality. This was followed by etherification and TsOH-catalyzed cyclization of an intermediate triol to form the cyclic system.
Another synthetic strategy considered a biomimetic modular approach, aiming to connect α-functionalized building blocks with α,ω-bifunctional fragments. This strategy often involves the sequential prenylation of a benzylbromide derivative. Retrosynthetic pathways have also been envisioned starting from readily available precursors like drimane (B1240787) oxyacetate, which would then undergo transformations such as degradation, ring contraction, and functional group interconversions to arrive at key intermediates.
Catalytic Enantioselective Total Synthesis Routes
Catalytic enantioselective methods have been crucial in achieving the synthesis of this compound in optically active form, directly addressing the challenge of creating its stereogenic centers with high fidelity.
Copper-Catalyzed Asymmetric Conjugate Addition (ACA) in Quaternary Stereocenter Formation
Copper-catalyzed asymmetric conjugate addition (ACA) has emerged as a powerful tool for the enantioselective construction of the quaternary stereogenic center present in this compound. This method involves the addition of organometallic reagents to electron-deficient alkenes, such as α,β-unsaturated cyclic enones.
Studies have demonstrated the effectiveness of Cu-catalyzed ACA of trimethylaluminum (B3029685) to cyclic enones at an early stage of the synthesis to generate the quaternary center with high enantiomeric excess. The resulting aluminum enolate can be subsequently trapped with electrophiles, such as α-amino ethers, to provide key intermediates. The utility of NHC-Cu-catalyzed enantioselective conjugate additions of Si-containing vinylaluminum reagents to β-substituted cyclic enones has also been illustrated in the context of a concise enantioselective synthesis of this compound. This approach yields products with a quaternary carbon stereogenic center in good yields and high enantiomer ratios. Copper-catalyzed 1,4-ACA reactions using Grignard reagents and cyclic enynones have also been explored, demonstrating the creation of all-carbon chiral quaternary centers with high enantiomeric excesses.
Design and Application of Chiral Ligands (e.g., Phosphoramidite (B1245037) Ligands) in Asymmetric Catalysis
The success of copper-catalyzed asymmetric conjugate addition and other asymmetric transformations in the synthesis of this compound relies heavily on the design and application of effective chiral ligands. Phosphoramidite ligands, for instance, have been widely utilized in copper-catalyzed ACA reactions.
The design of modified phosphoramidite ligands, often guided by quantitative structure-selectivity relationships (QSSRs), has been key to achieving high enantioselectivity, particularly with sterically demanding substrates. Iterative cycles of model construction and ligand synthesis have been employed to evaluate and optimize the performance of various chiral ligands. This systematic approach has led to the development of ligands that enable high enantioselectivity and reactivity even with challenging linear enones bearing bulky β-substituents. Chiral N-heterocyclic carbene (NHC) ligands have also been investigated and found to be potent in asymmetric catalysis, including copper-catalyzed conjugate additions, and have been applied in the total synthesis of ent-riccardiphenol B.
Diastereoselective and Regioselective Annulation and Cyclization Strategies
Diastereoselective and regioselective annulation and cyclization reactions are essential for constructing the cyclic frameworks present in this compound. In some synthetic routes, acid-catalyzed cyclization of intermediate triols has been employed to form the cyclic ether moiety.
Other strategies have involved the regioselective conversion of cyclic enynones to 1,4-ACA products using specific catalytic systems, highlighting the importance of controlling the site of ring formation and functionalization. While not exclusively focused on this compound, research on regioselective synthesis of N-containing polycyclic compounds via radical annulation cyclization of dienes with aldehydes demonstrates the broader importance of controlled cyclization in constructing complex cyclic architectures relevant to natural product synthesis.
Development of Methodologies for the Synthesis of this compound Analogues and Derivatives
Methodologies have been developed for the synthesis of this compound analogues and derivatives to explore related structures. These efforts often aim to create a range of compounds with structural variations for further investigation.
Modular Synthesis Approaches for Structural Diversity
Modular synthesis approaches have been employed to facilitate the creation of structural diversity in this compound analogues. These approaches typically involve the preparation of key building blocks that can be coupled in different combinations to generate a library of related compounds. This allows for the systematic exploration of how structural modifications impact the properties or activities of this compound derivatives. A novel, facile, high-yield synthesis of riccardiphenol analogs has been described, highlighting advancements in creating these related compounds.
Chemoenzymatic and Biomimetic Synthesis Considerations
The synthesis of complex natural products like this compound often explores strategies that mimic biological pathways or leverage the selectivity offered by enzymatic catalysis. While direct chemoenzymatic routes explicitly employing enzymes for the synthesis of this compound are not extensively detailed in the provided literature, biomimetic approaches and catalytic enantioselective methods that achieve similar levels of control over stereochemistry and regiochemistry have been reported.
Biomimetic principles have been applied in the synthesis of racemic isomers of this compound. One reported strategy involved sequential prenylation followed by a Diels-Alder reaction. This approach is based on the concept of mimicking plausible biosynthetic steps to construct the core skeletal structure of the molecule cnaa.md.
Another total synthesis approach utilized a chiral Michael addition of an imine, derived from 2-methylcyclohexanone and (S)-(−)-phenylethylamine, to methyl propiolate to synthesize this compound in optically active form acs.orgacs.org. This chiral auxiliary-based method introduces the desired stereochemistry early in the synthesis, demonstrating a strategy to control chirality akin to enzyme-controlled reactions. The subsequent etherification of an intermediate triol was achieved through TsOH-catalyzed cyclization acs.org.
The yields and enantiomeric excesses achieved in these catalytic and chiral auxiliary-based syntheses highlight the efforts to replicate the efficiency and selectivity characteristic of biological synthesis. For instance, the total synthesis involving copper-catalyzed asymmetric conjugate addition was reported to generate the quaternary stereogenic center with high enantiomeric excess unige.ch. While specific numerical data for all steps are not uniformly available across the provided sources, the emphasis on achieving high enantioselectivity underscores the parallels drawn with enzymatic precision.
| Synthetic Strategy | Key Stereocontrol Step | Reported Outcome (if available) |
| Biomimetic Synthesis (Racemic Isomers) | Sequential prenylation, Diels-Alder reaction | Racemic isomers synthesized cnaa.md |
| Catalytic Enantioselective Total Synthesis | Copper-catalyzed asymmetric conjugate addition | High enantiomeric excess at quaternary center unige.ch; 2.7% overall yield over 10 steps unige.ch |
| Total Synthesis (Optically Active Form) | Chiral Michael addition using a chiral imine | Optically active form synthesized acs.orgacs.org |
Structural Elucidation Methodologies and Stereochemical Assignment
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods play a crucial role in determining the connectivity of atoms and identifying functional groups within a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Proton/Carbon Environments
NMR spectroscopy is a primary tool for the structural elucidation of natural products like Riccardiphenol B. researchgate.netresearchgate.net It provides detailed information about the carbon-hydrogen framework and the chemical environment of individual atoms. vulcanchem.comresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for this purpose. researchgate.netscielo.org.za
1D NMR spectra, such as ¹H NMR and ¹³C NMR, offer insights into the number and types of protons and carbons present, as well as their hybridization and nearby functional groups through chemical shifts. researchgate.net The integration of signals in the ¹H NMR spectrum indicates the relative number of protons in different environments. researchgate.net
2D NMR techniques are vital for establishing connectivity and spatial relationships between atoms. researchgate.netscielo.org.za Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Correlation (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely used. researchgate.net COSY reveals correlations between coupled protons, indicating adjacent protons in the molecule. HSQC correlates protons with the carbons to which they are directly attached. HMBC shows correlations between protons and carbons separated by two or three bonds, which is crucial for establishing connectivity across quaternary carbons and through multiple bonds. researchgate.net
Through extensive NMR spectroscopic methods, the structures of Riccardiphenols A and B, isolated from Riccardia crassa, were elucidated as new classes of terpenoids. researchgate.net
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation patterns. researchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) is particularly useful for determining the exact molecular formula. researchgate.net
For this compound, mass spectrometry confirms its molecular weight of 312.4 g/mol and molecular formula C₂₁H₂₈O₂. vulcanchem.com Electron Ionization (EI) MS or other ionization techniques produce a molecular ion, which can then fragment. The fragmentation pattern, the masses of the resulting ions, and their relative abundances provide clues about the substructures present in the molecule. libretexts.orgnih.govresearchgate.netuab.edu Tandem mass spectrometry (MS/MS) can be used to further fragment selected ions, yielding more detailed structural information. nih.govuab.edunationalmaglab.org
While specific fragmentation data for this compound were not detailed in the search results, general principles of mass spectrometry for terpenoids and phenolic compounds would apply, involving characteristic cleavages related to the cyclohexenyl and hydroquinone (B1673460) moieties, as well as the polyene chain. researchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic transitions within a molecule.
IR spectroscopy identifies functional groups by detecting the absorption of infrared radiation at specific wavelengths, corresponding to characteristic molecular vibrations. researchgate.net For this compound, IR spectroscopy would be expected to show absorption bands for hydroxyl groups (O-H stretch) from the hydroquinone unit, C-H stretches, C=C stretches from the alkene functionalities, and C-O stretches. researchgate.net
UV-Vis spectroscopy involves the absorption of ultraviolet and visible light, which promotes electrons to higher energy orbitals. libretexts.orgmsu.edumt.comuni-muenchen.de This technique is particularly useful for detecting conjugated pi systems, such as the benzene (B151609) ring and the conjugated diene in this compound. libretexts.orgmsu.edu The UV-Vis spectrum would show absorption maxima (λmax) at wavelengths characteristic of these chromophores, and the intensity of the absorption (molar absorptivity) is related to the probability of the electronic transition. libretexts.orgmsu.edu The conjugation in this compound would result in absorption in the UV region, potentially extending into the visible region depending on the extent and nature of the conjugation. libretexts.orgmsu.edu
Crystallographic Approaches for Definitive Absolute Configuration Determination
X-ray crystallography is a powerful technique that can provide a definitive three-dimensional structure of a molecule, including the absolute configuration of chiral centers, provided that suitable single crystals can be obtained. nih.govnih.govresearchgate.netthieme-connect.de The method relies on the diffraction of X-rays by the electrons in the crystal lattice. nih.gov By analyzing the diffraction pattern, the electron density can be mapped, revealing the positions of the atoms. nih.gov
For determining absolute configuration, anomalous dispersion of X-rays by heavier atoms in the molecule is utilized, allowing differentiation between enantiomers. nih.govresearchgate.netthieme-connect.de While direct crystallographic data for this compound was not found in the search results, a total synthesis of racemic this compound involved a single-crystal X-ray analysis of an intermediate compound to confirm its structure. acs.org This indicates that crystallographic methods have been applied in studies related to this compound, even if not directly on the final natural product.
Chiroptical Methods for Stereochemical Assignment (e.g., Optical Rotation, Electronic Circular Dichroism)
Chiroptical methods are essential for characterizing the stereochemistry of chiral molecules and assigning absolute configurations, particularly when crystallography is not feasible. researchgate.netmdpi.comnih.govrsc.org These methods measure the interaction of chiral substances with polarized light.
Optical Rotation (OR) is the rotation of plane-polarized light as it passes through a chiral substance. mdpi.comnih.gov The magnitude and direction of the rotation are specific to the compound, wavelength of light, concentration, solvent, and temperature. mdpi.com While OR provides a single value at a given wavelength (usually the sodium D line), it is a fundamental property of optically active compounds. mdpi.com However, there is no simple correlation between the sign of optical rotation and the absolute configuration of a compound. mdpi.com
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength, typically in the UV-Vis region. mdpi.comnih.govrsc.orggithub.ioresearchgate.net ECD spectra exhibit Cotton effects (bands of positive or negative differential absorbance) in the regions where the molecule absorbs UV-Vis light due to electronic transitions. mdpi.comresearchgate.net The shape, sign, and intensity of these Cotton effects are highly sensitive to the absolute configuration and conformation of the chiral molecule. mdpi.comresearchgate.net Comparing experimental ECD spectra with theoretical spectra calculated for different possible stereoisomers using computational methods (e.g., Time-Dependent Density Functional Theory, TDDFT) is a common approach for assigning absolute configuration. nih.govresearchgate.net
The absolute configurations of Riccardiphenols A and B were established through total synthesis as optically active forms. acs.org This synthetic approach, coupled with potential chiroptical measurements on the synthesized enantiomers and the natural product, would have been crucial in confirming the stereochemical assignments. acs.orgnih.gov
Biological Activities and Mechanistic Investigations Pre Clinical Focus
Antiproliferative and Cytotoxic Effects in In Vitro Cellular Models (Excluding Human Clinical Data)
Studies evaluating the effects of riccardiphenol analogs on cancer cells in vitro have demonstrated notable antiproliferative and cytotoxic activities. nih.gov
Novel riccardiphenol analogs, encompassing Riccardiphenol B, have been assessed for their in vitro cytotoxicity against a panel of human cancer cell lines. nih.gov These cell lines include HuCCT-1 (intrahepatic cholangiocarcinoma), BxPC3 and Panc-1 (pancreatic cancer), A431 (vulvar epithelial carcinoma), and Hep2 and HN006 (squamous cell carcinomas of the head and neck). nih.gov The assessment revealed varying sensitivities of these cancer cell lines to the tested compounds. nih.gov
The cytotoxicity of these riccardiphenol analogs was quantified by their half-maximal inhibitory concentration (IC₅₀) values, which ranged from 30 to 50 μM across the tested cell lines. vulcanchem.comnih.gov This range of IC₅₀ values indicates that the compounds exhibit cytotoxic effects at micromolar concentrations in these in vitro models. The observed susceptibility was particularly noteworthy in cell lines known for their resistance to conventional cytotoxic drugs and certain targeted therapies, such as Hep2 and BxPC3. vulcanchem.comnih.gov These findings suggest that riccardiphenol analogs, including this compound, possess effective action against human-derived cancer cells in vitro. nih.gov
Table 1: In Vitro Cytotoxicity of Riccardiphenol Analogs in Cancer Cell Lines
| Cancer Cell Line | Origin | IC₅₀ (μM) of Riccardiphenol Analogs |
| HuCCT-1 | Intrahepatic cholangiocarcinoma | 30-50 |
| BxPC3 | Pancreatic cancer | 30-50 |
| Panc-1 | Pancreatic cancer | 30-50 |
| Mia-Paca | Pancreatic cancer | 30-50 |
| A431 | Vulvar epithelial carcinoma | 30-50 |
| Hep2 | Squamous cell carcinoma of head and neck | 30-50 |
| HN006 | Squamous cell carcinoma of head and neck | 30-50 |
While specific detailed mechanistic investigations into how this compound induces cell growth inhibition and apoptosis are not extensively detailed in the immediately available search results, the cytotoxic effects observed for riccardiphenol analogs suggest potential mechanisms involving the induction of programmed cell death. Apoptosis is a highly regulated process characterized by distinct morphological and biochemical changes, crucial for normal cell turnover and the elimination of damaged or unwanted cells. microbenotes.com
Apoptosis can be initiated through several pathways, including the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. microbenotes.comcapes.gov.brresearchgate.netsloankettering.edu The intrinsic pathway is often triggered by intracellular signals such as DNA damage or growth factor withdrawal, leading to the mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors like cytochrome c into the cytosol. researchgate.netsloankettering.edunih.gov Cytochrome c then interacts with Apaf-1 and procaspase-9 to form the apoptosome, which activates caspase-9. researchgate.netsloankettering.edunih.gov The extrinsic pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the formation of the death-inducing signaling complex (DISC) and the activation of caspase-8. nih.gov Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7, which are responsible for cleaving cellular substrates and executing the apoptotic program. microbenotes.comresearchgate.netsloankettering.edu The balance between pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2) of the Bcl-2 family plays a critical role in regulating the intrinsic pathway. researchgate.netnih.govscielo.br
Given that riccardiphenol analogs exhibit cytotoxicity, it is plausible that their mechanism of action involves the modulation of one or more of these apoptotic pathways. Further research would be required to elucidate the specific molecular targets and signaling cascades through which this compound exerts its cytotoxic effects and induces apoptosis in cancer cells.
Antimicrobial Activities (Excluding Human Clinical Data)
Bryophytes, the source of this compound, are known to produce a variety of secondary metabolites with antimicrobial properties, including antibacterial and antifungal activities. frontiersin.orgnih.govscielo.br Riccardiphenol C, a compound structurally related to this compound also isolated from Riccardia crassa, has been reported to possess mild antibacterial activity. vulcanchem.comnih.gov
While bryophyte extracts and some isolated compounds from bryophytes have demonstrated antibacterial effects against various bacterial species, including both Gram-positive and Gram-negative bacteria, specific studies detailing the antibacterial activity spectrum and potency of this compound against pathogenic strains were not found in the conducted searches. frontiersin.orgnih.gov Research on the antibacterial activity of natural products often involves determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of bacterial strains. scirp.org Further investigation is needed to ascertain the specific antibacterial properties of this compound.
Similarly, bryophytes are recognized for their antifungal properties, and compounds isolated from these plants have shown activity against various fungi. frontiersin.orgnih.govscielo.br Riccardiphenol C has also been noted to have antifungal activity. frontiersin.org However, specific data regarding the antifungal activity spectrum and potency of this compound itself against fungal pathogens were not identified in the available search results. Studies evaluating antifungal activity commonly employ methods such as broth microdilution to determine MIC values against different fungal species. frontiersin.orgmdpi.com Dedicated research is required to explore the potential antifungal effects of this compound.
Anti-inflammatory and Antioxidant Properties (Cellular and Pre-clinical In Vivo Animal Models)
Natural products, particularly those with phenolic structures like the benzene-1,4-diol (B12442567) moiety present in this compound, are often associated with anti-inflammatory and antioxidant properties. vulcanchem.comscirp.orgfrontiersin.orgresearchgate.netmiravistavets.comphcogj.comfrontierspartnerships.orgnih.govusda.gov Antioxidant compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including inflammatory conditions. usda.gov Anti-inflammatory agents can modulate signaling pathways involved in the inflammatory response, such as the NF-κB pathway. scielo.brscirp.orgnih.gov
Despite the potential suggested by its structure and natural source, specific pre-clinical data from cellular or in vivo animal models demonstrating the anti-inflammatory or antioxidant properties of this compound were not found in the conducted searches. While related compounds or extracts from Riccardia crassa or other bryophytes may exhibit these activities, direct evidence for this compound is currently not available in the reviewed literature. Further research is necessary to investigate these potential biological activities of this compound.
Investigation of Molecular Targets and Associated Pathways
Understanding the molecular targets and associated pathways is crucial for elucidating the mechanisms underlying the observed biological activities of compounds like this compound. Investigations in this area focus on identifying the specific proteins or molecules that this compound interacts with and how these interactions perturb cellular processes.
Enzyme Modulation and Inhibition Studies
Receptor Binding and Ligand-Target Interactions
Receptor binding studies investigate whether this compound can bind to specific cellular receptors, which are key players in cell signaling and communication. Ligand-target interactions can trigger or block downstream signaling cascades, leading to various biological effects. Research on other compounds demonstrates how ligand-receptor binding can induce conformational changes in receptor proteins, affecting their lipid environment and downstream signaling. For example, studies have explored the binding of the B-chain of ricin to cell surface receptors, highlighting the specificity and sensitivity of ligand-receptor interactions. While no specific receptor binding data for this compound were found, this area of research is essential for identifying potential targets through which the compound might exert its effects.
Elucidation of Intracellular Signaling Cascade Perturbations
Intracellular signaling cascades are complex networks of molecular interactions that transmit signals within a cell, regulating processes such as cell proliferation, survival, and apoptosis. Perturbations in these pathways can contribute to disease development. Studies on other biologically active compounds have investigated their effects on key signaling pathways, such as the Janus Kinase/Signal Transducers and Activators of Transcription (JAK/STAT), stress-activated protein kinase/mitogen-activated protein kinase (SAPK/MAPK), and Phosphatidylinositide-3-Kinase/AKT/mammalian Target of Rapamycin (PI-3K/AKT/mTOR) pathways. These pathways are crucial in various cellular processes and are often deregulated in diseases like cancer and rheumatoid arthritis. While specific details regarding this compound's effects on these cascades are not available in the provided information, investigating its influence on such fundamental signaling networks would be critical for understanding its pre-clinical biological activities.
Here is a table summarizing some reported pre-clinical findings related to riccardiphenols, which may provide context for potential investigations into this compound:
| Compound | Source | Reported Activity (Pre-clinical) | Notes | Reference |
| Riccardiphenol C | Riccardia crassa | Mild cytotoxic, Antibacterial | Structurally related to this compound | |
| Riccardiphenol analogs | Not specified | Cytotoxic (e.g., against Hep2, BxPC3) | IC50 values ranging from 30 to 50 μM against certain cancer cell lines |
Structure Activity Relationship Sar Studies
Systematic Exploration of Structural Modifications and Their Correlates with Biological Potency
Systematic exploration of structural modifications involves synthesizing compounds that are similar to the parent molecule but with specific changes, and then testing their biological activity. Although comprehensive data tables for Riccardiphenol B analogues were not found, studies on related terpenoids highlight the significance of structural variations. For instance, research on chromanols and chromenols, which share some structural features with riccardiphenols, indicates that modifications in the side chain and the presence of the chromanol ring are important for anti-inflammatory and anti-carcinogenic activities. nih.gov The synthesis of riccardiphenol analogues has also been reported, and their in vitro activity against various human cancer cell lines has been assessed, showing varying sensitivities depending on the cell line. researchgate.net This suggests that structural nuances in the analogues influence their cytotoxic potency.
Identification of Pharmacophoric Elements and Key Functional Groups for Desired Activities
Identifying pharmacophoric elements involves pinpointing the essential structural features and functional groups of a molecule that are responsible for its biological activity. For this compound, being a sesquiterpene derivative, its bicyclic core structure and the attached functional groups are likely contributors to its properties. researchgate.netmdpi.com Studies on other natural products with phenolic hydroxyl groups and prenyl residues, which can form chromene rings (structurally related to the riccardiphenol core), suggest the importance of these moieties for activity. nih.gov Although not specifically detailed for this compound, the presence of the phenolic hydroxyl group and the specific arrangement of rings and stereocenters are likely key pharmacophoric elements influencing its interactions with biological targets. The synthesis of riccardiphenols A and B has helped establish their absolute configurations, which is a critical aspect of understanding their pharmacophore. acs.orgacs.org
Computational Approaches in SAR Analysis (e.g., Quantitative Structure-Activity Relationships (QSAR), Molecular Docking, In Silico Screening)
Computational approaches play a significant role in modern SAR analysis, enabling the prediction of biological activity based on molecular structure and interactions. While specific QSAR or detailed molecular docking studies of this compound were not prominently featured in the search results, the use of these techniques in related areas suggests their potential applicability. Quantitative Structure-Activity Relationships (QSAR) aim to build mathematical models correlating structural descriptors with biological activity. acs.org Molecular docking is used to predict the binding orientation and affinity of a molecule to a target protein, providing insights into the key interactions. science.gov In silico screening involves using computational methods to search large databases of compounds for potential hits with desired properties. science.gov The synthesis of modified phosphoramidite (B1245037) ligands used in the enantioselective synthesis of this compound, guided by quantitative structure-selectivity relationships (QSSRs), highlights the application of computational methods in optimizing reaction outcomes based on structural parameters, a principle transferable to SAR studies. researchgate.netnih.gov
Rational Design Principles for Optimized Bioactivity and Selectivity
Rational design principles involve using the information gained from SAR and computational studies to design and synthesize new compounds with improved bioactivity and selectivity. Based on the limited available information regarding this compound's activity and the SAR of related compounds, rational design efforts would likely focus on modifying the sesquiterpene core and its substituents to enhance favorable interactions with specific biological targets while minimizing unfavorable ones. The synthesis of analogues with targeted modifications, as mentioned in the context of evaluating cytotoxic activity, represents an application of rational design principles. researchgate.net Understanding the role of specific functional groups and the molecule's three-dimensional structure is crucial for this process. nih.gov The development of synthetic routes, including enantioselective approaches to this compound, provides the necessary tools to create structurally diverse analogues for SAR exploration and rational design. researchgate.netacs.orgacs.orgacs.orgnih.gov
Biosynthetic Pathways and Precursor Studies
Hypothesized Biosynthetic Route from Isoprenoid Precursors
Isoprenoids (terpenoids) are a large class of natural products derived from five-carbon building blocks: isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov These precursors are synthesized via two main pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway (also known as the non-mevalonate pathway). nih.gov While the universality of the mevalonate pathway was historically emphasized, the existence of the MEP pathway in eubacteria and plant plastids is now well-established. nih.gov
Sesquiterpenes, like the seco-eudesmane skeleton found in Riccardiphenol B, are C15 isoprenoids derived from farnesyl diphosphate (FPP), which is formed by the head-to-tail condensation of IPP and DMAPP units. The specific cyclization and rearrangement steps leading from FPP to the seco-eudesmane skeleton in Riccardia crassa are not fully elucidated in the provided search results. However, biomimetic approaches to synthesizing cyclic terpenoids often involve the acid-catalyzed cyclization of open-chain precursors, mimicking proposed biogenetic processes. bibliotekanauki.plresearchgate.net
The phenolic part of this compound could originate from the shikimic acid pathway, which is a common route for the biosynthesis of aromatic compounds in plants. Alternatively, it could be derived from the acetate (B1210297) pathway. The precise integration of the isoprenoid pathway-derived seco-eudesmane skeleton with the phenolic moiety during this compound biosynthesis in Riccardia crassa remains an area requiring further investigation.
Enzymatic Transformations and Metabolite Interconversions in Riccardia crassa
Enzymatic transformations are crucial for catalyzing the specific cyclization, rearrangement, and functionalization reactions that convert basic isoprenoid precursors into complex sesquiterpenes and ultimately this compound. While the specific enzymes involved in the biosynthesis of this compound in Riccardia crassa are not detailed in the search results, studies on other terpenoid biosynthetic pathways in plants and microorganisms highlight the role of various enzymes, including cyclases, oxidases, and transferases. nih.govnih.gov
Research on the total synthesis of Riccardiphenols A and B has involved steps like chiral Michael addition and acid-catalyzed cyclization of triol intermediates, providing insights into potential enzymatic transformations that might occur in vivo. acs.orgacs.orgacs.org The differing reactivity observed for various Grignard adducts in synthetic routes suggests that steric factors, likely influenced by enzyme active sites in a biological context, play a significant role in determining reaction outcomes. acs.org
Bryophytes are known to produce a wide range of secondary metabolites, including terpenoids and aromatic compounds. mdpi.comresearchgate.netecronicon.net The diversity of these compounds implies a suite of enzymatic machinery capable of various biotransformations and interconversions of metabolites within Riccardia crassa.
Factors Influencing Secondary Metabolite Production in Bryophyte Cultures (e.g., In Vitro Culture Conditions, Bioreactor Optimization)
The production of secondary metabolites in plants, including bryophytes, can be significantly influenced by environmental factors and culture conditions. mdpi.commdpi.comnih.govresearchgate.net In vitro culture techniques offer a controlled environment for studying and optimizing secondary metabolite production in bryophytes. mdpi.comresearchgate.net
Factors such as media composition, temperature, light conditions, and the presence of elicitors (biotic or abiotic factors that trigger metabolite synthesis) can impact the yield and profile of secondary metabolites. mdpi.comnih.govresearchgate.net Studies have shown that bryophytes can produce secondary metabolites in vitro in quantities and quality similar to those found in nature. mdpi.com Optimization of micro-reproduction processes and the determination of optimal physical and chemical conditions are crucial for stable and effective production of secondary metabolites in bryophyte cultures. mdpi.com
Bioreactors can be employed for large-scale production of secondary metabolites from plant cell or tissue cultures, including bryophytes. youtube.com Optimizing bioreactor parameters, such as aeration, agitation, and nutrient supply, is important for maximizing biomass growth and secondary metabolite accumulation. youtube.com Screening of cell lines for high metabolite production and media manipulation, including the addition of growth regulators or nutrients, are strategies used to enhance secondary metabolite yields in culture. youtube.com Permeabilization techniques can also be used to facilitate the release of intracellular metabolites into the culture medium. youtube.com
Ecological and Chemoecological Significance
Role of Riccardiphenol B in Bryophyte Defense Mechanisms against Herbivores and Pathogens
Bryophytes are generally less susceptible to herbivory and pathogen attack compared to vascular plants, a phenomenon strongly linked to their production of secondary metabolites. wikipedia.orgcenmed.comuni.lunih.gov These compounds can act as deterrents or toxins to herbivores and exhibit antimicrobial activity against fungi and bacteria. wikipedia.orguni.lu this compound, isolated from Riccardia crassa, contains a hydroquinone (B1673460) unit, a type of phenolic compound. idrblab.net Phenolic compounds are well-documented in bryophytes and are understood to play a significant role in defense. nih.gov While specific studies detailing the direct impact of this compound on particular herbivores or pathogens are limited in the available literature, its presence in Riccardia crassa and its chemical structure suggest a potential contribution to the liverwort's chemical defense arsenal. The diverse array of secondary metabolites, including phenolics, acts as a chemical barrier protecting bryophytes from potential biotic threats. uni.lu
Allelochemical Interactions within Bryophyte Communities and Surrounding Flora
Allelopathy, the chemical inhibition of one plant species by another, is an important ecological interaction mediated by allelochemicals released into the environment. Liverworts are recognized for their role in allelopathic interactions, largely due to the specialized metabolites stored in their oil bodies. These compounds can influence the growth and survival of neighboring organisms, including other bryophytes and vascular plants. Bryophytes, rich in secondary metabolites such as terpenoid and aromatic compounds, can secrete these substances into the rhizosphere, where they function as allelopathic agents. As an aromatic compound found in the liverwort Riccardia crassa, this compound has the potential to act as an allelochemical. Its release into the immediate environment could influence the competitive dynamics within bryophyte communities and affect the establishment and growth of surrounding flora, potentially contributing to the dominance of Riccardia crassa in certain habitats.
Contribution to the Chemical Ecology and Chemodiversity of Liverworts
Liverworts are characterized by a remarkable chemodiversity, producing a wide variety of unique secondary metabolites not commonly found in other plant groups. uni.lu This chemical richness is often associated with the presence of oil bodies, specialized organelles that synthesize and store lipophilic compounds, including terpenoids, bibenzyls, and bis(bibenzyls). This compound, a diarylheptanoid isolated from Riccardia crassa, is one such compound that contributes to the distinct chemical profile of this liverwort species and the broader chemodiversity of the Marchantiophyta division. idrblab.net The diversity of these compounds is a key aspect of liverwort chemical ecology, influencing their interactions with the biotic and abiotic environment and playing a role in taxonomic differentiation. The presence of compounds like this compound underscores the biochemical uniqueness of liverworts and their significance as a source of diverse bioactive molecules.
Advanced Analytical Methodologies in Riccardiphenol B Research
Hyphenated Techniques for Comprehensive Mixture Analysis (e.g., LC-NMR, LC-MS/MS, GC-MS)
Hyphenated techniques, which combine separation methods with spectroscopic or spectrometric detection, are indispensable for the analysis of complex mixtures containing compounds like Riccardiphenol B. These techniques provide enhanced separation power coupled with detailed structural information.
LC-NMR: Liquid chromatography-nuclear magnetic resonance (LC-NMR) is a powerful hyphenated technique that couples the separation capabilities of liquid chromatography (LC) with the structural elucidation power of nuclear magnetic resonance (NMR) spectroscopy. science.govctdbase.orgacs.org This technique is particularly valuable for analyzing complex natural product extracts and identifying unknown compounds within mixtures without the need for isolation. science.govacs.org LC-NMR allows for online separation and structural determination, providing detailed information about the carbon-hydrogen framework and functional groups of eluted compounds. vulcanchem.comacs.org Different operational modes, such as continuous flow, stopped flow, and loop/cartridge storage, can be employed depending on the sample concentration and the required NMR acquisition time. ctdbase.orgacs.orgresearchgate.net While specific LC-NMR data for this compound analysis in mixtures was not detailed in the search results, NMR spectroscopy has been crucial for the structural elucidation of related compounds like Riccardiphenol C, highlighting its importance in the study of this class of natural products. vulcanchem.com LC-NMR's ability to handle complex mixtures and provide rich structural data makes it a relevant technique for potential applications in analyzing this compound in crude extracts or biological samples.
LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another widely used hyphenated technique offering high sensitivity, selectivity, and versatility for the analysis of complex matrices. nih.govwikipedia.orgnih.gov It combines the separation efficiency of LC with the powerful detection and identification capabilities of tandem mass spectrometry. LC-MS/MS is particularly effective for the analysis of semi-volatile and non-volatile compounds. mdpi.com In the study of natural products and metabolites, LC-MS/MS is frequently employed for metabolite profiling and identification due to its ability to detect and characterize compounds at low concentrations. nih.gov Techniques like multiple reaction monitoring (MRM) in LC-MS/MS can significantly improve sensitivity and reduce noise, allowing for the detection of target analytes in complex biological samples. nih.gov LC-MS/MS has been applied to the analysis of various natural products, including terpenes which are structurally related to this compound, in plant extracts. This suggests its applicability for the sensitive detection and identification of this compound and its potential metabolites in complex biological or environmental samples.
GC-MS: Gas chromatography-mass spectrometry (GC-MS) is a hyphenated technique that couples gas chromatography with mass spectrometry. It is primarily used for the separation and identification of volatile and semi-volatile compounds. GC-MS is a standard technique in various analytical fields, including the analysis of organic mixtures and metabolite profiling. While GC-MS is well-suited for volatile terpenes, LC-MS/MS might be preferred for less volatile or non-volatile sesquiterpenoids like this compound. However, GC-MS, particularly GC-MS/MS, can be applied to the analysis of complex mixtures and has been used for the determination of various organic compounds. Depending on the volatility of this compound or its derivatives, GC-MS could potentially be used for their analysis, especially in specific matrices or after derivatization.
Quantitative Analytical Methods for Metabolite Profiling and Concentration Determination (e.g., HPLC-UV/DAD)
Quantitative analytical methods are essential for determining the concentration of this compound in various samples and for profiling its metabolites. High-Performance Liquid Chromatography (HPLC) coupled with detectors like UV or Diode Array Detectors (DAD) is a common technique for this purpose.
HPLC-UV/DAD: High-Performance Liquid Chromatography coupled with UV or Diode Array Detection (HPLC-UV/DAD) is a widely used technique for the qualitative and quantitative analysis of organic compounds. mdpi.com HPLC provides efficient separation of analytes based on their differential partitioning between a stationary phase and a mobile phase. ctdbase.org UV/DAD detectors measure the absorbance of eluting compounds at specific wavelengths, allowing for their detection and quantification based on calibration curves. mdpi.com DAD provides a spectrum for each eluting peak, which can aid in peak purity assessment and identification by comparing with reference spectra.
Quantitative analysis using HPLC-UV/DAD requires method validation to ensure accuracy, precision, linearity, and specificity across a defined concentration range. Linearity is typically evaluated by analyzing a series of standards at different concentrations and plotting the detector response versus concentration. Accuracy and precision are assessed by analyzing quality control samples at known concentrations.
In the context of this compound research, HPLC has been specifically used for determining the enantiomeric excess (ee) during its catalytic enantioselective total synthesis. This involved using a chiral stationary phase to separate the enantiomers. While this application focused on enantioselectivity rather than general quantification of total this compound, it demonstrates the utility of HPLC in its study. The experimental error in determining ee values by HPLC was reported to be within ±1%.
While direct examples of HPLC-UV/DAD being used for the quantitative determination of this compound or its metabolites were not prominently found in the search results, the technique is broadly applicable for the quantitative analysis of natural products and other organic compounds in various matrices. Its suitability for this compound would depend on the compound's UV absorbance properties and the complexity of the sample matrix.
Development of Bioanalytical Methods for Studying In Vitro and In Vivo Metabolic Fate
Studying the metabolic fate of a compound involves understanding how it is transformed within a biological system, both in vitro and in vivo. Bioanalytical methods are crucial for quantifying the parent compound and its metabolites in biological samples and for characterizing metabolic pathways.
The development of bioanalytical methods is a critical step in drug discovery and development, although the principles are applicable to the study of any compound in a biological context. This process involves defining the method's design, operating conditions, and limitations to ensure its suitability for the intended purpose, such as quantifying an analyte in blood, plasma, serum, or tissue samples. A thorough understanding of the analyte's physicochemical properties and known metabolism is beneficial during method development.
Key aspects of bioanalytical method development and validation include establishing selectivity, sensitivity, accuracy, precision, recovery, and stability of the analyte in the biological matrix. Metabolite profiling and identification are integral parts of studying metabolic fate. Techniques like LC-MS/MS and GC-MS are commonly used for these studies to identify and quantify metabolites formed in vitro (e.g., using liver microsomes or hepatocytes) and in vivo (e.g., in plasma, urine, or tissue samples). These studies help to understand the biotransformation pathways and assess potential species differences in metabolism.
While the search results emphasized the general importance and methodologies of bioanalytical method development and metabolite profiling in the context of drug development and natural product research, there was no specific information detailing the development or application of bioanalytical methods specifically for studying the in vitro or in vivo metabolic fate of this compound. However, given its natural origin and potential biological activities, such studies would be essential for a comprehensive understanding of its behavior in biological systems, and the general principles and techniques described above would be applicable.
Future Research Directions and Perspectives
Exploration of Undiscovered Riccardiphenol B Analogues and Novel Bioactivities
The natural origin of this compound from Riccardia crassa suggests the potential existence of other structurally related compounds (analogs) within this species or other bryophytes. vulcanchem.comresearchgate.net Future research should prioritize comprehensive phytochemical screening of Riccardia species and related liverworts using advanced spectroscopic and chromatographic techniques to identify and isolate novel this compound analogs. The structural diversity observed among related compounds like Riccardiphenol A and C, and Riccardin C, highlights the rich chemical landscape within these plants that warrants further exploration. vulcanchem.comresearchgate.net
Beyond the reported in vitro cytotoxicity of riccardiphenol analogs against certain cancer cell lines, ctdbase.org a broader screening for diverse biological activities is crucial. Future studies should investigate potential antimicrobial, anti-inflammatory, antioxidant, antiviral, and other relevant pharmacological properties. This will involve both in vitro and potentially in vivo assays to determine the spectrum of activities. Detailed research findings in this area would include IC50 values for various biological targets, minimum inhibitory concentrations (MICs) against different microbial strains, and data on effects in relevant cellular or animal models.
Furthermore, systematic structure-activity relationship (SAR) studies are essential to understand how modifications to the this compound scaffold influence its biological activities. vulcanchem.com This will guide the rational design and synthesis of novel, more potent, and selective analogs with enhanced therapeutic potential. Future data tables in this domain would correlate specific structural features with observed biological effects, providing valuable insights for lead optimization.
Optimization of Synthetic Methodologies for Scalable and Sustainable Production
Existing research has demonstrated the feasibility of synthesizing this compound, including catalytic enantioselective total synthesis approaches. vulcanchem.comnih.govcapes.gov.bracs.orgrsc.orgacs.orgresearchgate.net However, for this compound or its promising analogs to be further investigated or potentially developed into applications, scalable, cost-effective, and environmentally sustainable synthetic methodologies are required.
Future research should focus on optimizing current synthetic routes to improve yields, reduce reaction steps, and minimize the use of hazardous reagents and solvents. vulcanchem.com Exploration of alternative catalytic systems, including organocatalysis and biocatalysis, could lead to more efficient and sustainable processes. nih.govrsc.org Addressing challenges related to achieving high stereoselectivity in key synthetic steps remains a critical area for optimization. nih.govrsc.org
Detailed research findings in this area would include comparative data tables presenting yields, reaction times, catalyst loading, enantiomeric excess (ee), and environmental impact metrics for different synthetic routes. This data will be crucial for evaluating the practicality and sustainability of various production methods.
In-Depth Mechanistic Elucidation at the Cellular and Molecular Levels
Understanding the precise mechanisms by which this compound exerts its biological effects is fundamental for assessing its therapeutic potential and guiding further development. vulcanchem.comctdbase.org Future research should delve into the cellular and molecular interactions of this compound.
Studies are needed to identify the specific protein targets that this compound interacts with. This could involve techniques such as pull-down assays, affinity chromatography, and mass spectrometry. Investigating the cellular pathways affected by this compound treatment, such as apoptosis, cell cycle progression, signal transduction, or metabolic pathways, is also critical. vulcanchem.com Techniques like Western blotting, quantitative PCR, high-content imaging, and reporter assays will be valuable in these investigations.
Binding studies (e.g., surface plasmon resonance, isothermal titration calorimetry) can provide quantitative data on the affinity and kinetics of this compound binding to its targets. Enzyme assays can determine if this compound acts as an inhibitor or activator of specific enzymes. Detailed research findings would include binding constants, IC50 or EC50 values for cellular effects, and data on the modulation of key proteins or genes in specific pathways. Understanding the role of the hydroquinone (B1673460) unit and the lipophilicity of this compound in its cellular uptake and interactions is also an important aspect of future mechanistic studies. vulcanchem.com
Biotechnological Applications and Sustainable Sourcing of this compound and its Derivatives
Based on any promising bioactivities identified, future research should explore the potential biotechnological applications of this compound and its derivatives. vulcanchem.comctdbase.org This could include their development as lead compounds for the pharmaceutical industry, as natural pesticides, or as components in functional foods or cosmetics, depending on the specific activity profile. vulcanchem.com
Ensuring a sustainable supply of this compound is crucial for any future applications. Alongside optimizing chemical synthesis (Section 10.2), research into sustainable sourcing methods is necessary. researchgate.net This could involve developing improved extraction and purification techniques from cultivated Riccardia crassa to avoid over-harvesting of wild populations. researchgate.net Alternatively, biotechnological approaches, such as developing cell cultures of Riccardia crassa or engineering microorganisms (e.g., bacteria, yeast) to produce this compound through synthetic biology, offer promising avenues for sustainable and potentially large-scale production.
Future research findings could include data on the efficiency and yield of different extraction methods, growth parameters for Riccardia crassa cell cultures, or fermentation yields from engineered microorganisms. Data tables comparing the cost and environmental impact of natural extraction, chemical synthesis, and biotechnological production will be vital for determining the most viable long-term sourcing strategy.
Integration of Omics Technologies (e.g., Metabolomics, Proteomics, Transcriptomics) for Holistic Understanding
To gain a comprehensive and systems-level understanding of the effects of this compound on biological systems, the integration of omics technologies is highly recommended for future research.
Transcriptomics can reveal global changes in gene expression patterns in response to this compound treatment, indicating affected cellular processes and pathways. Proteomics can provide insights into alterations in protein abundance, post-translational modifications, and protein-protein interactions. Metabolomics can identify changes in the levels of various metabolites, offering a snapshot of the metabolic state of the cell or organism and highlighting affected biochemical pathways.
Integrating data from these different omics layers (multi-omics analysis) can provide a more holistic picture of the biological response to this compound than single-omics approaches alone. This integrated analysis can help identify key molecular players, elucidate complex mechanisms of action, discover biomarkers of exposure or effect, and potentially reveal off-target effects.
Future research findings in this area would include large, integrated datasets presented in a manner that allows for the correlation of changes across different molecular levels (genes, proteins, metabolites). Data tables might summarize differentially expressed genes, proteins with altered abundance or modification, and metabolites with significantly changed concentrations, alongside pathway enrichment analysis results.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
